molecular formula C3H7ClN2O2 B14476787 5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride CAS No. 66242-72-6

5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride

Cat. No.: B14476787
CAS No.: 66242-72-6
M. Wt: 138.55 g/mol
InChI Key: RFYSPFJEPPNXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydroxylamine derivatives with carbonyl compounds, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles.

Scientific Research Applications

5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Hydroxy-3-methyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride include other oxadiazoles, such as:

  • 3,5-Dimethyl-1,2,4-oxadiazole
  • 2,5-Diphenyl-1,3,4-oxadiazole
  • 4,5-Dihydro-1,2,3-oxadiazole

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other oxadiazoles with different substituents and structural features.

Properties

CAS No.

66242-72-6

Molecular Formula

C3H7ClN2O2

Molecular Weight

138.55 g/mol

IUPAC Name

3-methyl-2H-oxadiazol-2-ium-5-ol;chloride

InChI

InChI=1S/C3H6N2O2.ClH/c1-5-2-3(6)7-4-5;/h2,4,6H,1H3;1H

InChI Key

RFYSPFJEPPNXIH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(O[NH2+]1)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.